1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-15-11-9-14(10-12-15)21-24-19-7-2-3-8-20(19)25(21)27-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGWQNUHKKEFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. The compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections.
- Molecular Formula : C21H16Cl2N2O2
- Molecular Weight : 399.27 g/mol
- CAS Number : 339009-69-7
Biological Activities
Benzimidazole derivatives have been extensively studied for their biological properties. This specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including liver carcinoma (HEPG2) and pheochromocytoma (PC12) cells. The mechanism of action appears to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the benzimidazole ring enhance its efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound is crucial for its biological activity. The presence of the dichlorobenzyl group and methoxyphenyl moiety contributes to its potency:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains dichlorobenzyl and methoxy groups | Anticancer, antimicrobial |
| 6-chloro-1-(benzyl)benzimidazole | Lacks methoxy group | Reduced activity |
| 5-nitrobenzimidazole | Contains nitro group | Antimicrobial but less potent |
Case Studies
Several studies have explored the biological activity of related benzimidazole compounds:
- Anticancer Study : A study evaluated the anticancer potential of various benzimidazole derivatives against HEPG2 cells. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced cytotoxicity .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activities of substituted benzimidazoles using the cup-plate method. The findings revealed that compounds with para-substituted aromatic rings exhibited superior antibacterial effects against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Isoconazole (ISO): Contains an imidazole core substituted with a 2,6-dichlorobenzyloxy group and a 2,4-dichlorophenyl ethyl chain.
- Miconazole Nitrate: Another imidazole derivative with a 2,4-dichlorobenzyloxy group, demonstrating higher lipophilicity (logP ~4.5) due to additional chlorine atoms .
Substituent Analysis
- Target Compound :
- R1 : 2,6-Dichlorobenzyloxy (common in antifungals for enhanced binding to hydrophobic enzyme pockets).
- R2 : 4-Methoxyphenyl (electron-donating methoxy group may improve solubility compared to chloro substituents).
- Analog from : 2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole differs by a nitro group (electron-withdrawing) at position 6 and a 4-chlorophenyl group, increasing molecular weight (477.2 g/mol) and lipophilicity .
Physicochemical and Pharmacological Properties
*logP values estimated based on substituent contributions.
Key Observations:
- The benzimidazole core increases molecular weight but may enhance binding affinity through extended aromatic interactions.
Computational and Experimental Insights
- DFT Studies : highlights the accuracy of DFT/B3LYP methods in predicting NMR chemical shifts for imidazole derivatives . Similar approaches could model the target compound’s electronic properties, though experimental validation is needed.
- Docking Predictions : AutoDock Vina could be employed to compare the target’s binding modes with imidazole-based antifungals. The benzimidazole core may form additional hydrogen bonds or π-π interactions in fungal enzyme active sites.
Implications for Drug Development
- Advantages of Target Compound: Reduced lipophilicity may lower toxicity risks compared to highly chlorinated analogs. Benzimidazole scaffold offers structural novelty for overcoming resistance mechanisms in fungal pathogens.
- Challenges: Synthetic complexity due to the benzimidazole ring and dichlorobenzyloxy group. Potential impurities (e.g., positional isomers or nitro derivatives) require rigorous quality control .
Q & A
What are the critical steps for synthesizing 1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Substitution Reaction: Reacting 2,6-dichlorobenzyl chloride with a hydroxyl precursor under reflux in polar aprotic solvents (e.g., DMSO) for 18–24 hours to ensure complete substitution .
- Cyclization: Using catalytic acetic acid to facilitate benzimidazole ring formation via condensation of 4-methoxyphenyl-substituted diamine intermediates .
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. DMSO) and temperature (45–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC to minimize side products .
Which spectroscopic and analytical methods are most effective for characterizing this compound, and how should data inconsistencies be resolved?
Answer:
- Primary Techniques:
- 1H/13C NMR: Confirm substitution patterns (e.g., integration ratios for dichlorobenzyl and methoxyphenyl groups) .
- ESI-MS: Verify molecular ion peaks and fragmentation patterns to assess purity .
- Handling Discrepancies:
- If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) or deuterated solvents for resolution .
- Cross-validate with FT-IR (C-O/C-N stretches) and elemental analysis to resolve ambiguities in functional group assignments .
How can thermal stability and degradation pathways of this benzimidazole derivative be systematically analyzed?
Answer:
- Thermogravimetric Analysis (TGA): Perform under nitrogen/air at 10°C/min to identify decomposition temperatures and residue profiles .
- Differential Thermal Analysis (DTA): Correlate endothermic/exothermic peaks with structural changes (e.g., loss of methoxy groups at ~250°C) .
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy for degradation steps, revealing stability under storage conditions .
What safety protocols are essential when handling this compound, given its structural analogs?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation via fume hoods .
- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with hazardous waste regulations .
How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA software to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulate binding affinities with target proteins (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the methoxyphenyl group .
- MD Simulations: Assess stability of ligand-protein complexes in aqueous environments (NAMD/GROMACS) over 100-ns trajectories .
What interdisciplinary approaches enhance the study of this compound’s applications?
Answer:
- Materials Science: Investigate its use in polymer composites by analyzing glass transition temperatures (DSC) and tensile strength .
- Environmental Chemistry: Study photodegradation under UV light (λ = 254 nm) to assess environmental persistence and byproduct toxicity .
- Process Engineering: Optimize batch-to-continuous synthesis using microreactors to improve heat/mass transfer and scalability .
How can AI-driven tools improve experimental design and data interpretation for this compound?
Answer:
- Experimental Design: Platforms like COMSOL Multiphysics simulate reaction kinetics under varying conditions (temperature, solvent) to prioritize high-yield setups .
- Data Analysis: Machine learning (e.g., Random Forest) identifies correlations between reaction parameters (e.g., catalyst loading) and outcomes, reducing trial-and-error .
- Automation: Integrate robotic liquid handlers with AI for high-throughput screening of derivatives, accelerating structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
